1-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

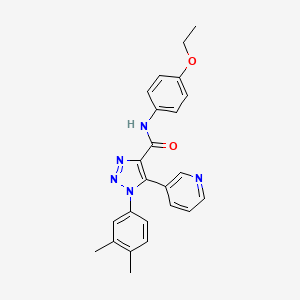

This compound is a triazole-based carboxamide derivative featuring three distinct structural motifs:

- Position 4: An N-linked 4-ethoxyphenyl amide, contributing to hydrogen-bonding capacity and solubility modulation.

- Position 5: A pyridin-3-yl substituent, which may enhance binding interactions with biological targets through aromatic stacking or coordination.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-4-31-21-11-8-19(9-12-21)26-24(30)22-23(18-6-5-13-25-15-18)29(28-27-22)20-10-7-16(2)17(3)14-20/h5-15H,4H2,1-3H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJANXWUQJRUFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article focuses on its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a triazole ring, which is known for its role in various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-component reactions that integrate various functional groups. The synthetic pathways often leverage copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common method for creating triazole derivatives.

Antitumor Activity

Recent studies have highlighted the antitumor properties of triazole derivatives. For instance, a related study reported that compounds with similar structures exhibited significant cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 17.83 μM to 19.73 μM, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4c | MDA-MB-231 | 17.83 |

| 4j | MCF-7 | 19.73 |

The mechanism of action for these compounds often involves induction of apoptosis and generation of reactive oxygen species (ROS). For example, a study demonstrated that certain triazole hybrids led to increased levels of LC3 and γ-H2AX proteins, markers associated with autophagy and DNA damage response respectively .

Antibacterial Activity

In addition to antitumor effects, triazole derivatives have shown antibacterial activity . Compounds similar to the one have been reported to exhibit significant efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL against E. coli .

Case Studies

- Antitumor Efficacy : A study focused on the evaluation of several triazole derivatives demonstrated that specific modifications in the structure could enhance antitumor activity significantly compared to standard treatments like Cisplatin .

- Cell Apoptosis Induction : Research showed that treatment with certain triazole compounds resulted in marked apoptosis in lung cancer cell lines, suggesting their potential as novel anticancer agents .

Comparison with Similar Compounds

Table 1: Position 1 Substituent Effects

Amide Substituent Variations

The N-(4-ethoxyphenyl) group in the target compound contrasts with other amide-linked substituents:

- Compound 3k (N-(Quinolin-2-yl)): The quinoline moiety in 3k provides a planar aromatic system for π-π stacking but may reduce solubility due to hydrophobicity .

- 1-(4-Ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide () : The pyridinylmethyl group enables chelation or secondary binding interactions absent in the target compound .

Table 2: Amide Group Comparisons

Position 5 Substituent Variations

The pyridin-3-yl group at position 5 is critical for bioactivity in many triazole derivatives:

- Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () : The pyridin-3-yl group here correlates with moderate growth inhibition (GP = 70.94%) in NCI-H522 lung cancer cells, suggesting its role in cytotoxicity .

- Compounds 3b–3f () : Pyridin-4-yl substituents at position 5 exhibit distinct binding modes in Hsp90 inhibition compared to pyridin-3-yl isomers .

Table 3: Position 5 Substituent Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.